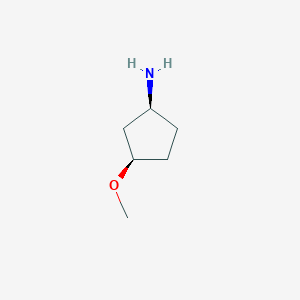
(1S,3R)-3-Methoxycyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-Methoxycyclopentan-1-amine is a chiral amine with a cyclopentane ring substituted with a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Methoxycyclopentan-1-amine can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to yield the desired enantiomerically pure compound . Another method involves the use of aziridine intermediates, which also results in the formation of the target compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar routes as described above. The process is optimized for high yield and purity, often employing advanced techniques such as chiral chromatography for enantiomeric separation.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Methoxycyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine or methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1S,3R)-3-Methoxycyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism by which (1S,3R)-3-Methoxycyclopentan-1-amine exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit the activity of enzymes like glutathione peroxidase 4 (GPX4), leading to the induction of ferroptosis, a type of programmed cell death . This inhibition disrupts cellular redox balance and triggers oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-RSL3: This compound is structurally similar and also inhibits GPX4, inducing ferroptosis.
(1S,3S)-1-Amino-3-(hydroxymethyl)cyclopentane: Another related compound used in the synthesis of nucleoside analogs.
Uniqueness
(1S,3R)-3-Methoxycyclopentan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its methoxy group and chiral centers make it a valuable intermediate in asymmetric synthesis and pharmaceutical research.
Properties
CAS No. |
2227198-94-7 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1S,3R)-3-methoxycyclopentan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 |
InChI Key |
BVILPGWUKJERFN-NTSWFWBYSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@@H](C1)N |
Canonical SMILES |
COC1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


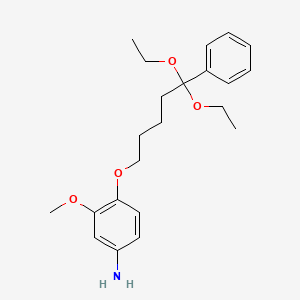
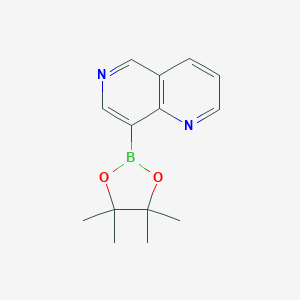
![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)
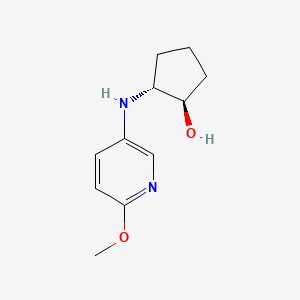
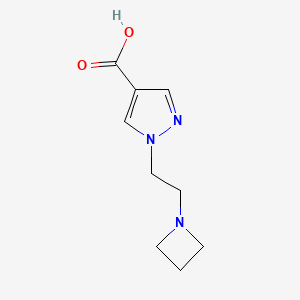
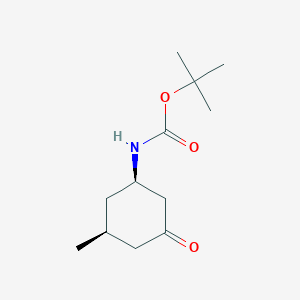
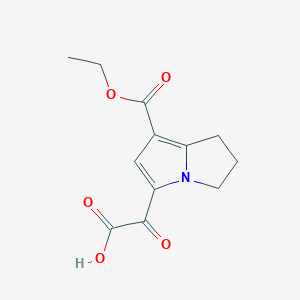
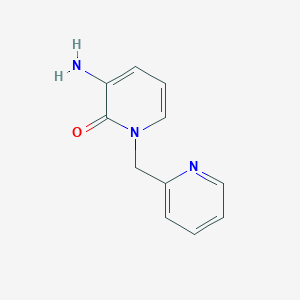
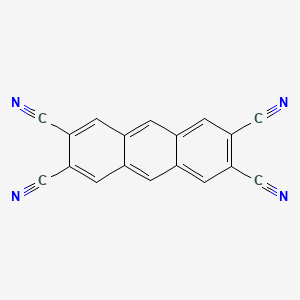
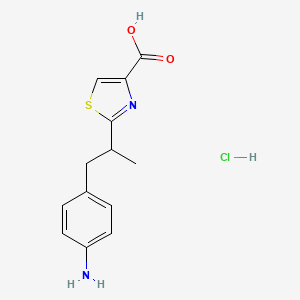
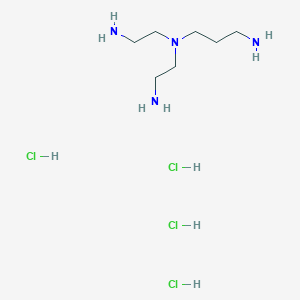
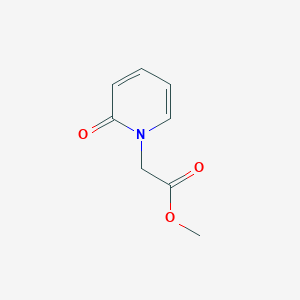

![(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13349092.png)
